molecular formula C11H9BrClN3 B13325157 N-(4-bromobenzyl)-6-chloropyrimidin-4-amine

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine

Cat. No.: B13325157
M. Wt: 298.56 g/mol
InChI Key: JDIMPHQLEIAGSM-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a 4-bromobenzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 6-chloropyrimidine.

    Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 6-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve yield and efficiency, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can yield corresponding aldehydes or carboxylic acids.

    Coupling Products: Biaryl compounds are formed through coupling reactions.

Scientific Research Applications

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a probe in chemical biology to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromobenzyl)-6-chloropyrimidin-4-amine: Features a bromobenzyl group and a chlorine atom on the pyrimidine ring.

    N-(4-bromobenzyl)-6-fluoropyrimidin-4-amine: Similar structure but with a fluorine atom instead of chlorine.

    N-(4-bromobenzyl)-6-methylpyrimidin-4-amine: Contains a methyl group instead of chlorine.

Uniqueness

This compound is unique due to the combination of the bromobenzyl group and the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

Molecular Formula

C11H9BrClN3

Molecular Weight

298.56 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-6-chloropyrimidin-4-amine

InChI

InChI=1S/C11H9BrClN3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16)

InChI Key

JDIMPHQLEIAGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Br

Origin of Product

United States

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